molecular formula C38H50F17N3O6S B12727580 9-Octadecenyl (5-(((2-(((heptadecafluoroisooctyl)sulphonyl)methylamino)ethoxy)carbonyl)amino)-2-methylphenyl)carbamate CAS No. 93894-74-7

9-Octadecenyl (5-(((2-(((heptadecafluoroisooctyl)sulphonyl)methylamino)ethoxy)carbonyl)amino)-2-methylphenyl)carbamate

Cat. No.: B12727580
CAS No.: 93894-74-7
M. Wt: 999.9 g/mol
InChI Key: VPUBPEWSNIAMAS-VAWYXSNFSA-N
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Description

9-Octadecenyl (5-(((2-(((heptadecafluoroisooctyl)sulphonyl)methylamino)ethoxy)carbonyl)amino)-2-methylphenyl)carbamate is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Octadecenyl (5-(((2-(((heptadecafluoroisooctyl)sulphonyl)methylamino)ethoxy)carbonyl)amino)-2-methylphenyl)carbamate involves multiple steps. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include sulfonyl chlorides, amines, and carbamates. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

9-Octadecenyl (5-(((2-(((heptadecafluoroisooctyl)sulphonyl)methylamino)ethoxy)carbonyl)amino)-2-methylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

9-Octadecenyl (5-(((2-(((heptadecafluoroisooctyl)sulphonyl)methylamino)ethoxy)carbonyl)amino)-2-methylphenyl)carbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug delivery systems and targeted therapies.

    Industry: Utilized in the development of advanced materials, coatings, and surfactants.

Mechanism of Action

The mechanism of action of 9-Octadecenyl (5-(((2-(((heptadecafluoroisooctyl)sulphonyl)methylamino)ethoxy)carbonyl)amino)-2-methylphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Octadecenyl (5-(((2-(((heptadecafluoroisooctyl)sulphonyl)methylamino)ethoxy)carbonyl)amino)-2-methylphenyl)carbamate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it suitable for a wide range of applications, from organic synthesis to advanced material development.

Properties

CAS No.

93894-74-7

Molecular Formula

C38H50F17N3O6S

Molecular Weight

999.9 g/mol

IUPAC Name

[(E)-octadec-9-enyl] N-[2-methyl-5-[2-[methyl-[1,1,2,2,3,3,4,4,5,5,6,7,7,7-tetradecafluoro-6-(trifluoromethyl)heptyl]sulfonylamino]ethoxycarbonylamino]phenyl]carbamate

InChI

InChI=1S/C38H50F17N3O6S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-63-30(60)57-28-25-27(21-20-26(28)2)56-29(59)64-24-22-58(3)65(61,62)38(54,55)35(46,47)34(44,45)33(42,43)32(40,41)31(39,36(48,49)50)37(51,52)53/h11-12,20-21,25H,4-10,13-19,22-24H2,1-3H3,(H,56,59)(H,57,60)/b12-11+

InChI Key

VPUBPEWSNIAMAS-VAWYXSNFSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCOC(=O)NC1=C(C=CC(=C1)NC(=O)OCCN(C)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOC(=O)NC1=C(C=CC(=C1)NC(=O)OCCN(C)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C

Origin of Product

United States

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